molecular formula C12H16N2OS B2645074 N-(2-methylphenyl)morpholine-4-carbothioamide CAS No. 108747-42-8

N-(2-methylphenyl)morpholine-4-carbothioamide

Cat. No.: B2645074
CAS No.: 108747-42-8
M. Wt: 236.33
InChI Key: GYUXEKCEGBXHAJ-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)morpholine-4-carbothioamide is a synthetic thiourea derivative where a morpholine ring and a 2-methylphenyl (o-tolyl) group are attached to a thiocarbonyl core. This structure places it in a class of compounds known as N-acyl/aroyl thioureas, which are recognized in research for their versatile coordination chemistry and potential as ligands for various metal ions . Thiourea derivatives are versatile precursors in organic synthesis, facilitating the construction of heterocyclic compounds like thiazoles, triazines, and azolidinones . In life science research, thiourea scaffolds are investigated for their diverse biological activities. While the specific profile of this compound requires further study, analogous structures have been reported to exhibit antimicrobial, antitumor, and antitubercular properties in preliminary research . The mechanism of action for such compounds is often multi-factorial and can involve hydrogen bonding interactions due to the thiourea moiety, which can act as a hydrogen bond donor and acceptor, potentially interfering with biological target sites . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Buyer assumes responsibility for confirming product identity and purity.

Properties

IUPAC Name

N-(2-methylphenyl)morpholine-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-10-4-2-3-5-11(10)13-12(16)14-6-8-15-9-7-14/h2-5H,6-9H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUXEKCEGBXHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)morpholine-4-carbothioamide typically involves the reaction of 2-methylphenyl isothiocyanate with morpholine. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)morpholine-4-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The thiocarbamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron (Fe) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

N-(2-methylphenyl)morpholine-4-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)morpholine-4-carbothioamide involves its interaction with biological molecules. The thiocarbamide group can form hydrogen bonds with proteins or nucleic acids, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or antioxidant effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • N-(4-Chlorophenyl)morpholine-4-carboxamide (): This carboxamide derivative substitutes the para position of the phenyl ring with chlorine. The electron-withdrawing Cl group enhances hydrogen bonding via N–H⋯O interactions, stabilizing its crystal structure .
  • The thioamide (C=S) group may enhance metal-binding capacity compared to carboxamides (C=O) .

Functional Group Variations

  • Carbothioamide vs. Carboxamide :
    The replacement of oxygen with sulfur in the carbothioamide group (C=S) increases molecular polarizability and alters hydrogen-bonding capabilities. For example, carboxamides like N-(4-chlorophenyl)morpholine-4-carboxamide exhibit strong N–H⋯O hydrogen bonds in crystallographic studies , whereas carbothioamides may engage in weaker S⋯H interactions.

Structural and Crystallographic Differences

  • Crystal Packing :
    Carboxamides (e.g., ) adopt chair conformations in morpholine rings and form extended hydrogen-bonded networks . Carbothioamides, with bulkier substituents like 2-methylphenyl, may exhibit distorted ring conformations or reduced crystallinity due to steric clashes.

Data Table: Key Properties of Morpholine Carbothioamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Functional Group Notable Properties
N-(2-methylphenyl)morpholine-4-carbothioamide C₁₂H₁₅N₂OS 235.33 2-MePh Carbothioamide High lipophilicity (inferred)
N-Phenylmorpholine-4-carbothioamide C₁₁H₁₄N₂OS 222.31 Ph Carbothioamide Moderate solubility
N-(4-Chlorophenyl)morpholine-4-carboxamide C₁₁H₁₃ClN₂O₂ 252.69 4-ClPh Carboxamide Strong hydrogen bonding
N-(4-Trifluoromethylphenyl)morpholine-4-carbothioamide C₁₂H₁₂F₃N₂OS 289.30 4-CF₃Ph Carbothioamide Enhanced antimalarial activity

Biological Activity

N-(2-methylphenyl)morpholine-4-carbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula for this compound is C12H16N2OSC_{12}H_{16}N_2OS, with a molecular weight of approximately 220.27 g/mol. The compound features a morpholine ring substituted with a 2-methylphenyl group and a thiocarbamide functional group, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to the thiocarbamide group , which can form hydrogen bonds with various biological macromolecules, including proteins and nucleic acids. This interaction can lead to the inhibition of critical cellular functions, resulting in antimicrobial and antioxidant effects.

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro evaluations have demonstrated significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these pathogens have been reported between 0.22 to 0.25 μg/mL, showcasing its potency compared to standard antibiotics like ciprofloxacin .

Antioxidant Activity

The compound has also been studied for its antioxidant properties. The presence of the thiocarbamide group contributes to its ability to scavenge free radicals, thereby protecting cellular components from oxidative damage. This activity is crucial in preventing cellular aging and various diseases linked to oxidative stress.

Study on Antimicrobial Efficacy

In a controlled study evaluating the antimicrobial efficacy of this compound, researchers assessed its effects on biofilm formation by pathogenic bacteria. The results indicated a significant reduction in biofilm formation compared to untreated controls, suggesting that the compound not only inhibits bacterial growth but also prevents colonization on surfaces .

Synergistic Effects with Other Antibiotics

Another study explored the synergistic effects of this compound when combined with other antibiotics such as ketoconazole and ciprofloxacin. The combination therapy resulted in reduced MIC values for both antibiotics, indicating enhanced efficacy against resistant strains .

Data Tables

Biological Activity MIC (μg/mL) Effectiveness
Staphylococcus aureus0.22 - 0.25Highly effective
Escherichia coli0.22 - 0.25Highly effective
Biofilm InhibitionNot quantifiedSignificant reduction
Combination Therapy Antibiotic Reduced MIC (μg/mL)
This compound + CiprofloxacinOriginal MIC: 2Reduced by 50%
This compound + KetoconazoleOriginal MIC: 1Reduced by 40%

Q & A

Q. What are the established synthetic routes for N-(2-methylphenyl)morpholine-4-carbothioamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, morpholine-4-carbothioic acid derivatives can react with 2-methylphenyl isocyanate or amine precursors under reflux conditions in aprotic solvents (e.g., dichloromethane or THF). Catalysts like triethylamine or DMAP may enhance reactivity. Optimization involves adjusting temperature (e.g., 60–80°C), stoichiometry, and solvent polarity to maximize yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity .

Q. Which spectroscopic and crystallographic techniques are recommended for characterizing the molecular structure of this compound?

  • Methodology :
    • Spectroscopy :
  • FT-IR : Confirm the presence of thioamide (C=S stretch ~1,250 cm⁻¹) and morpholine ring vibrations (C-O-C ~1,100 cm⁻¹).
  • NMR : ¹H/¹³C NMR to assign aromatic protons (δ 6.5–7.5 ppm for 2-methylphenyl) and morpholine carbons (δ 40–60 ppm).
    • Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX software for structure refinement. The morpholine ring typically adopts a chair conformation, with hydrogen bonding (N–H⋯O/S) stabilizing the lattice .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

  • Methodology :
    • In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
    • Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates.
    • Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for target proteins .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data in the crystallographic analysis of this compound?

  • Methodology :
    • Data validation : Re-examine diffraction data for twinning or disorder using PLATON or OLEX2.
    • Refinement strategies : Employ anisotropic displacement parameters for non-H atoms and constrain riding models for H atoms.
    • Software cross-check : Compare SHELXL refinement with alternative tools (e.g., CRYSTALS) to identify systematic errors .

Q. What strategies are effective in improving the solubility and stability of this compound in biological assays without altering its pharmacophore?

  • Methodology :
    • Co-solvents : Use DMSO or cyclodextrins to enhance aqueous solubility.
    • pH adjustment : Buffered solutions (pH 6–8) to stabilize the thioamide group.
    • Formulation : Nanoencapsulation (liposomes or polymeric nanoparticles) to reduce degradation .

Q. How can molecular docking studies be designed to predict the interaction of this compound with potential therapeutic targets?

  • Methodology :
    • Target selection : Prioritize proteins with known morpholine/thioamide interactions (e.g., kinases, GPCRs).
    • Docking software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) for ligand flexibility.
    • Validation : Compare docking poses with SXRD-derived conformations and validate via MD simulations (GROMACS) .

Q. What analytical approaches are used to investigate structure-activity relationships (SAR) for this compound derivatives?

  • Methodology :
    • Derivatization : Synthesize analogs with substitutions at the morpholine ring or phenyl group.
    • QSAR modeling : Employ Gaussian or CODESSA to correlate electronic (HOMO-LUMO) or steric parameters (Taft constants) with bioactivity .

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